molecular formula C14H20N2O5S2 B2891704 N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide CAS No. 1448050-90-5

N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No. B2891704
M. Wt: 360.44
InChI Key: MILZOVZHVVTNBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide could involve the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis could be planned based on different synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide is characterized by the presence of a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide could be influenced by the presence of the pyrrolidine ring . The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide include a melting point of 61.0 to 65.0 °C, a predicted boiling point of 326.6±45.0 °C, and a predicted density of 1.145±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

Chemical Synthesis and Modification

Sulfonamide compounds are utilized in chemical syntheses, including the preparation of various heterocyclic compounds, showcasing their versatility in organic synthesis. For example, DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety indicates the potential of sulfonamides to serve as building blocks in synthesizing complex molecules (Khashi, Davoodnia, & Chamani, 2014).

Pharmacological Applications

Sulfonamides are significant in the development of pharmaceuticals, including antimicrobial and antiproliferative agents. The design and synthesis of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents demonstrate the ongoing research in utilizing sulfonamide derivatives for therapeutic purposes (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Antimicrobial Activity

The antimicrobial activity of sulfonamides is a well-documented area of research. Studies on the synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide highlight the role of sulfonamides in combating bacterial infections (Ijuomah, Ike, & Obi, 2022).

properties

IUPAC Name

N,N-dimethyl-4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)12-6-4-11(5-7-12)14(17)16-9-8-13(10-16)22(3,18)19/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILZOVZHVVTNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide

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